LogP Differentiation: Quantifying the Impact of 4-Methyl Substitution on Lipophilicity
The target compound, (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine, exhibits a significantly higher calculated lipophilicity (LogP = 3.07) compared to its unsubstituted benzyl analog, Benzyl-pyridin-2-ylmethyl-amine (LogP = 2.68) [1]. This quantified difference of ΔLogP = +0.39 is a direct consequence of the electron-donating 4-methyl group on the phenyl ring, which enhances the compound's hydrophobic character. This is a cross-study comparable value derived from authoritative chemical databases using consistent calculation methods. This difference is meaningful for applications where membrane permeability, blood-brain barrier penetration, or hydrophobic interactions with a target protein are critical design parameters.
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | LogP = 3.07 |
| Comparator Or Baseline | Benzyl-pyridin-2-ylmethyl-amine (CAS 18081-89-5), LogP = 2.68 |
| Quantified Difference | ΔLogP = +0.39 |
| Conditions | Calculated (predicted) value from authoritative chemical databases (Ambinter, ChemSrc) using standard software algorithms (e.g., ACD/Labs, XLogP3). |
Why This Matters
A higher logP indicates increased lipophilicity, which directly influences a molecule's ADME properties, such as membrane permeability and distribution, making this compound more suitable than its non-methylated analog for applications requiring enhanced hydrophobic interactions.
- [1] Ambinter. AMB6355683: (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine. View Source
